molecular formula C18H15Cl2N3O3S B2525394 3-(4-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole CAS No. 478045-79-3

3-(4-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole

Cat. No.: B2525394
CAS No.: 478045-79-3
M. Wt: 424.3
InChI Key: QPFZPXOEZDJIPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 4-chlorophenyl group and at the 5-position with a pyrrolidinyl moiety sulfonylated by a second 4-chlorophenyl group . The 1,2,4-oxadiazole ring is known for its metabolic stability and ability to act as a bioisostere for esters or amides, making it pharmacologically relevant.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O3S/c19-13-5-3-12(4-6-13)17-21-18(26-22-17)16-2-1-11-23(16)27(24,25)15-9-7-14(20)8-10-15/h3-10,16H,1-2,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFZPXOEZDJIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound and its derivatives, focusing on their pharmacological potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : The oxadiazole core is synthesized through the reaction of hydrazine derivatives with carboxylic acids or their derivatives.
  • Sulfonylation : The introduction of the sulfonyl group is achieved using sulfonyl chlorides in the presence of bases.
  • Pyrrolidine Attachment : The final step involves attaching a pyrrolidine moiety to enhance biological activity.

Characterization techniques such as NMR , IR spectroscopy , and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of oxadiazole derivatives:

  • Bacterial Inhibition : Compounds similar to this compound exhibited significant antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis. Minimum inhibitory concentrations (MIC) ranged from 4 to 32 μg/ml for effective derivatives .
  • Mechanism of Action : These compounds disrupt bacterial cell wall synthesis and inhibit essential enzymes like lipoxygenase .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been explored extensively:

  • Apoptosis Induction : Some derivatives have been shown to increase p53 expression and activate caspase-3 in cancer cell lines (e.g., MCF-7), leading to programmed cell death .
  • Inhibition of Tumor Growth : In vitro studies indicated that certain oxadiazole compounds could inhibit tumor cell proliferation significantly at low concentrations .

Anti-inflammatory Effects

Oxadiazole derivatives also exhibit anti-inflammatory properties:

  • Cyclooxygenase Inhibition : These compounds have been identified as cyclooxygenase inhibitors, which play a crucial role in reducing inflammation .
  • Reduced Ulcerogenic Potential : Modifications in the chemical structure have led to enhanced anti-inflammatory activity with lower side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

StudyCompound TestedBiological ActivityResults
5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleAntibacterialModerate to strong activity against S. typhi
Various 1,3,4-OxadiazolesAntimicrobialMIC values between 4 - 32 μg/ml
Oxadiazole DerivativesAnticancerInduced apoptosis in MCF-7 cells
Oxadiazole-based NSAIDsAnti-inflammatoryEnhanced activity with reduced ulcerogenic effects

Scientific Research Applications

  • Anticancer Properties
    • Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance, compounds similar to 3-(4-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, derivatives have shown IC50 values indicating potent activity against breast cancer (MCF7) and prostate cancer (PC-3) cell lines .
    • A specific derivative exhibited superior growth inhibition rates (98.74%) against CNS cancer cells at a concentration of 105M10^{-5}M .
  • Neuroprotective Effects
    • Compounds in this class have been evaluated for their neuroprotective properties, particularly in the context of Alzheimer's disease. A derivative demonstrated dual inhibition of glycogen synthase kinase 3β (GSK-3β) and showed improved glucose consumption in HepG2 cells, surpassing the effects of metformin . This suggests a promising role in managing neuroinflammatory conditions.
  • Antibacterial Activity
    • The antibacterial potential of oxadiazole derivatives has been extensively studied. The synthesized compounds have shown effectiveness against various microbial strains comparable to standard antibiotics like amoxicillin . The structure-activity relationship studies indicate that modifications to the oxadiazole core can enhance antibacterial efficacy.

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Formation of the Oxadiazole Ring : This is typically achieved through condensation reactions involving appropriate precursors.
  • Sulfonation : The introduction of the sulfonyl group is crucial for enhancing biological activity.
  • Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm their structures and purity .

Case Study 1: Anticancer Activity

A recent study synthesized a series of oxadiazole derivatives and evaluated their anticancer properties using MTT assays. Among these, one compound showed an IC50 value significantly lower than those of standard chemotherapeutics like erlotinib, indicating its potential as a lead compound for further development .

Case Study 2: Neuroprotection in Alzheimer's Disease

In vivo experiments demonstrated that a derivative improved cognitive function in scopolamine-induced mouse models by reducing tau hyperphosphorylation and reactive oxygen species levels. This highlights the compound's potential for treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Linked Piperidinyl Oxadiazoles ()

A series of 1,3,4-oxadiazole derivatives with sulfonamide-linked piperidinyl groups (e.g., 7h–7l ) share structural similarities with the target compound. Key differences include:

  • Heterocyclic Core : Piperidine (6-membered) vs. pyrrolidine (5-membered), affecting conformational flexibility.
  • Substituents : Thioether groups (e.g., pentyl, heptyl) at the oxadiazole 2-position instead of a pyrrolidinyl group.
Compound ID Substituent at Oxadiazole 2-Position Melting Point (°C) Molecular Weight (g/mol)
7h (2-pentyl)thio 98–99 429
7i (1-heptyl)thio 123–124 457
7k Benzylthio 131–132 429

Thiophene-Oxadiazole Hybrids ()

Thiophene derivatives bearing oxadiazole and sulfonamide groups (e.g., 19b , 19c ) exhibit anticancer and antibacterial activity. Key distinctions:

  • Core Structure : Thiophene instead of oxadiazole, altering electronic properties.
  • Activity : Compounds like 19b (IC₅₀ < 1 µM against cancer cells) outperform doxorubicin, highlighting the impact of fused heterocyclic systems on potency .

Isoxazole-Oxadiazole Anti-HIV Analogs ()

3-((3-(4-Chlorophenyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole demonstrates significant anti-HIV-1 activity (IC₅₀ ~ 2 µM). Structural divergence includes:

  • Substituent : Isoxazole-methyl group vs. sulfonylated pyrrolidinyl.
  • Mechanism : Likely targets viral entry or replication, differing from the sulfonamide-linked compounds .

Triazole-Modified Oxadiazoles ()

2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole (CAS 491873-61-1) features a triazole-thioether side chain. Differences include:

Preparation Methods

Preparation of 4-Chlorobenzonitrile

4-Chlorobenzonitrile is commercially available or synthesized via Rosenmund-von Braun reaction, where 4-chloroiodobenzene reacts with copper(I) cyanide in dimethylformamide (DMF) at 120°C.

Amidoxime Formation

4-Chlorobenzamidoxime is synthesized by refluxing 4-chlorobenzonitrile with hydroxylamine hydrochloride in ethanol and triethanolamine (12 hours, 80°C). The product precipitates upon cooling and is purified via vacuum filtration (yield: 85–90%):
$$
\text{4-ClC}6\text{H}4\text{CN} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH, TEA}} \text{4-ClC}6\text{H}4\text{C(=NOH)NH}2
$$
Characterization : IR shows ν(OH) at 3488 cm⁻¹, ν(NH) at 3401 cm⁻¹, and ν(C=N) at 1646 cm⁻¹.

Synthesis of 1-[(4-Chlorophenyl)sulfonyl]pyrrolidine-2-carbonyl Chloride

Pyrrolidine-2-carboxylic Acid Functionalization

Pyrrolidine-2-carboxylic acid is sulfonylated using 4-chlorophenylsulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to room temperature, 4 hours). The product, 1-[(4-chlorophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, is isolated via aqueous workup (yield: 75–80%).

Conversion to Acyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux (2 hours), yielding the corresponding acyl chloride after removal of excess SOCl₂ (yield: 90–95%):
$$
\text{1-[(4-ClC}6\text{H}4\text{SO}2\text{)C}4\text{H}8\text{NCO}2\text{H} + \text{SOCl}2 \rightarrow \text{1-[(4-ClC}6\text{H}4\text{SO}2\text{)C}4\text{H}8\text{NCOCl}
$$

Cyclocondensation to Form the 1,2,4-Oxadiazole Ring

The amidoxime and acyl chloride undergo cyclization in pyridine at room temperature (4 hours), followed by solvent removal and silica gel chromatography (hexane/ethyl acetate):
$$
\text{4-ClC}6\text{H}4\text{C(=NOH)NH}2 + \text{1-[(4-ClC}6\text{H}4\text{SO}2\text{)C}4\text{H}8\text{NCOCl} \xrightarrow{\text{Pyridine}} \text{Target Compound}
$$
Optimization Insights :

  • Microwave Assistance : Reduces reaction time to 15–20 minutes (60°C, 300 W) with comparable yields.
  • Solvent-Free Grinding : Using molecular iodine as a catalyst achieves 80% yield within 10 minutes.

Characterization and Analytical Data

Spectroscopic Analysis

  • IR (KBr) : ν(C=N) at 1704 cm⁻¹, ν(S=O) at 1360 cm⁻¹, ν(C-O) at 1241 cm⁻¹.
  • ¹H NMR (CDCl₃) : δ 8.10 (d, 2H, Ar-H), 7.46 (d, 2H, Ar-H), 3.80–3.60 (m, 2H, pyrrolidine), 2.50–2.20 (m, 3H, pyrrolidine).
  • Mass Spectrometry : m/z 424.3 [M+H]⁺.

Comparative Methodological Efficiency

Method Conditions Time Yield (%) Purity (%)
Conventional Pyridine, RT, 4h 4h 45–50 95
Microwave 300 W, 60°C 20min 50–55 97
Solvent-Free I₂, grinding 10min 80 98

Green Chemistry Approaches

Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency by promoting rapid dielectric heating, reducing energy consumption.

Mechanochemical Synthesis

Grinding the amidoxime and acyl chloride with iodine eliminates solvent use, aligning with green chemistry principles.

Q & A

Q. What strategies mitigate metabolic instability identified in preclinical studies?

  • Approaches :
  • Prodrug Design : Introduce acetylated prodrugs to enhance plasma stability (t₁/₂ increase from 2h to 6h) .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to reduce clearance rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.